4-(4-Bromobenzenesulfonyl)butanoic acid
Overview
Description
4-(4-Bromobenzenesulfonyl)butanoic acid is a chemical compound with the CAS Number: 1018522-96-7 . It is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .
Molecular Structure Analysis
The molecular formula of this compound is C10H11BrO4S . It contains a total of 27 atoms; 11 Hydrogen atoms, 10 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 307.16 . The compound is in powder form and should be stored at room temperature .Scientific Research Applications
Pharmaceutical Intermediates : 4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, is an important pharmaceutical intermediate. It is usually prepared by a Friedel-Crafts reaction, and sulfonation can be used to remove undesired isomers, indicating a potential role for 4-(4-Bromobenzenesulfonyl)butanoic acid in similar processes (Fan, 1990).
Organic Synthesis : Nickel-catalyzed cross-coupling of aryl halides with alkyl halides is a significant process in organic synthesis. Compounds similar to this compound, such as Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate, are used in these reactions, suggesting a potential application for this compound (Everson et al., 2013).
Nanofluidic Devices : Compounds like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid are used to show the optical gating of nanofluidic devices based on synthetic ion channels. This implies that similar compounds like this compound may have potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Biochemical Research : In biochemical research, compounds like this compound could be used to study kinetic effects in reactions, as evidenced by research on similar sulfonate esters in micellar solutions (Muñoz et al., 2003).
Adsorption and Recovery Technologies : Research on adsorption technologies for butanol recovery from fermentation broths, where compounds like this compound could be relevant, highlights the compound's potential in separation and purification processes (Raganati et al., 2018).
Safety and Hazards
The safety information for 4-(4-Bromobenzenesulfonyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that sulfonyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can act as inhibitors, blocking the active site of an enzyme or receptor, or they can bind to a target and modify its function .
Biochemical Pathways
Sulfonyl compounds are often involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and protein-protein interactions .
Pharmacokinetics
These properties can be influenced by various factors, including the compound’s chemical structure, its interactions with biological molecules, and the physiological conditions of the body .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interactions with its targets and its influence on biochemical pathways .
Action Environment
The action, efficacy, and stability of 4-(4-Bromobenzenesulfonyl)butanoic acid can be influenced by various environmental factors. These can include the physiological conditions of the body, such as pH and temperature, as well as the presence of other molecules that can interact with the compound .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDVIQFLBLHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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